Pentabromoethane CAS 75-95-6 physical properties
Pentabromoethane CAS 75-95-6 physical properties
An In-Depth Technical Guide to the Physical Properties of Pentabromoethane (CAS 75-95-6)
Introduction: Defining Pentabromoethane
Pentabromoethane (CAS 75-95-6), with the chemical formula C₂HBr₅, is a highly halogenated hydrocarbon.[1][2][3] Its structure, 1,1,1,2,2-pentabromoethane, consists of a two-carbon ethane backbone saturated with five bromine atoms. This high degree of bromination imparts a significant molecular weight (424.55 g/mol ) and density, which are foundational to its physical characteristics and behavior.[2][3][4] Understanding these properties is critical for its application in organic synthesis, its use as a reagent, and for ensuring safe handling and storage in a laboratory setting.[5][6] This guide provides a comprehensive overview of its core physical properties, the methodologies for their determination, and the underlying chemical principles that govern them.
Core Physical and Chemical Identifiers
Precise identification is the first step in any rigorous scientific endeavor. The following identifiers are used to unequivocally define Pentabromoethane.
| Identifier | Value | Source(s) |
| CAS Registry Number | 75-95-6 | [1][2][3][7] |
| Molecular Formula | C₂HBr₅ | [1][2][3] |
| Molecular Weight | 424.55 g/mol | [2][3][4] |
| IUPAC Name | 1,1,1,2,2-pentabromoethane | [3] |
| Synonyms | Ethylene Pentabromide, Pentabromo-ethan | [1][5][6] |
| EC Number | 200-918-3 | [3][5] |
| InChI Key | OGVPXEPSTZMAFF-UHFFFAOYSA-N | [3][4][7] |
State and Thermal Properties
The physical state and thermal behavior of a compound are dictated by the strength of its intermolecular forces. The five large, polarizable bromine atoms in pentabromoethane create significant London dispersion forces, resulting in a solid state at room temperature.
Summary of Thermal Properties
| Property | Value | Conditions | Source(s) |
| Physical State | Solid, Crystal - Powder | at 20°C | [6] |
| Appearance | White to Pale Reddish-Yellow | [6] | |
| Melting Point | 55 - 56.5 °C | [1][2][5][7] | |
| Boiling Point | 277.8 °C | at 760 mmHg | [2] |
| 210 °C | at 300 mmHg | [1][5] | |
| 140 °C | at 15 Torr | [7] | |
| Flash Point | 120.3 °C | [2][5] |
Expert Insights: Interpreting Thermal Data
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Melting Point: The relatively low melting point of 55-56.5°C indicates that while the intermolecular forces are strong enough for it to be a solid at room temperature, they are not as powerful as those in ionic compounds or polymers.[1][2][5][7] This value is a critical parameter for purity assessment; impurities typically depress and broaden the melting range.
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Boiling Point: The boiling point of a substance is highly dependent on ambient pressure. It is crucial to note the pressure at which a boiling point is measured. The data shows values ranging from 140°C at reduced pressure (15 Torr) to 277.8°C at atmospheric pressure (760 mmHg).[2][7] This significant variation underscores the necessity of performing distillations of high-boiling-point compounds like pentabromoethane under vacuum to prevent thermal decomposition, which can occur at elevated temperatures.[6]
Protocol: Determining Melting Point via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly accurate thermal analysis technique used to measure the melting point and heat of fusion.
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Sample Preparation: Accurately weigh 1-5 mg of pentabromoethane into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan to encapsulate the sample.
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Instrument Setup: Place the sample pan and an identical, empty reference pan into the DSC cell.
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Thermal Program: Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).
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Heating Ramp: Increase the temperature at a controlled linear rate (e.g., 5-10°C/min) through the melting transition.
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Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event recorded in the DSC thermogram. The integrated area of this peak corresponds to the enthalpy of fusion.
This method is self-validating through the use of certified reference materials (e.g., indium) for temperature and enthalpy calibration, ensuring the trustworthiness of the obtained data.
Intrinsic Physical Properties
Properties such as density, solubility, and vapor pressure are intrinsic to the molecular structure of pentabromoethane and are vital for experimental design, particularly in reaction setup and solvent selection.
Summary of Intrinsic Properties
| Property | Value | Conditions | Source(s) |
| Density | 3.319 g/cm³ | [2] | |
| ~4.054 g/cm³ | Rough Estimate | [1][5] | |
| Vapor Pressure | 0.00748 mmHg | at 25°C | [5] |
| Refractive Index (n_D_) | 1.708 - 1.709 | Estimate | [1][2][5] |
| Solubility | Almost insoluble in water. Miscible with organic solvents like alcohol and ether. | [5] |
Expert Insights: Causality and Application
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Density: The high density of pentabromoethane, significantly greater than water, is a direct consequence of the five heavy bromine atoms attached to a small carbon framework.[2][5] This property is useful in reaction workups where it will form the lower layer in an extraction with an immiscible aqueous phase. The discrepancy between the reported values (3.319 g/cm³ vs. ~4.054 g/cm³) highlights the difference between experimental measurement and rough estimation, emphasizing the need to rely on verified experimental data when available.[1][2][5]
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Solubility: The principle of "like dissolves like" governs solubility. Pentabromoethane is a nonpolar to weakly polar molecule. Its insolubility in water, a highly polar solvent, is expected.[5] Conversely, its miscibility with less polar organic solvents like ethers and alcohols is a direct result of similar intermolecular forces.[5] This is a critical consideration for selecting appropriate reaction solvents or recrystallization systems.
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Vapor Pressure: The very low vapor pressure at 25°C indicates that pentabromoethane is not highly volatile, which is consistent with its high molecular weight and solid state at room temperature.[5] This minimizes inhalation risk during handling at ambient temperatures, although appropriate ventilation is still required due to its toxicity.[3][6]
Diagram of Interrelated Physical Properties
The physical properties of a compound are not isolated values but are interconnected, stemming from its fundamental molecular structure. This diagram illustrates these relationships for pentabromoethane.
Caption: Relationship between molecular structure, intermolecular forces, and key physical properties of Pentabromoethane.
Spectroscopic Properties for Structural Elucidation
Spectroscopic data provides a molecular fingerprint, essential for confirming the identity and purity of a compound. While specific spectra for pentabromoethane require direct acquisition, data from public databases and knowledge of spectroscopic principles allow for a robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: In a standard ¹H NMR spectrum, pentabromoethane would exhibit a single signal. Due to the molecular structure (Br₃C-CHBr₂), there is only one proton environment. This signal would appear as a singlet, and its chemical shift would be significantly downfield due to the strong deshielding effect of the five neighboring bromine atoms.
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¹³C NMR: The ¹³C NMR spectrum would show two distinct signals, corresponding to the two different carbon environments: the -CBr₃ carbon and the -CHBr₂ carbon. Both signals would be shifted downfield due to the electronegativity of the attached bromine atoms.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. For pentabromoethane, the key expected absorptions would be:
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C-H stretching: A peak corresponding to the single C-H bond, typically found in the 2850-3000 cm⁻¹ region.
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C-Br stretching: Strong absorptions in the fingerprint region, typically between 500-700 cm⁻¹, indicative of the carbon-bromine bonds. The presence of multiple C-Br bonds would likely result in a complex pattern in this region.
Mass Spectrometry (MS)
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Electron Impact (EI-MS): This technique provides the molecular weight and fragmentation pattern. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and fragment peaks containing bromine will show a characteristic isotopic pattern. For a fragment containing 'n' bromine atoms, the pattern will have n+1 peaks. The most abundant peak in the mass spectrum of pentabromoethane is observed at an m/z of 345.[3]
Protocol: Generic FT-IR Analysis via Attenuated Total Reflectance (ATR)
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Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.
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Sample Application: Place a small amount of the solid pentabromoethane powder directly onto the ATR crystal.
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Pressure Application: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
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Spectrum Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹). Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.
This protocol is standard in the field and provides rapid, reproducible results without extensive sample preparation.
Conclusion
The physical properties of pentabromoethane are a direct reflection of its highly brominated molecular structure. Its solid state, high density, low volatility, and solubility profile are governed by strong intermolecular dispersion forces and the significant mass contribution of its five bromine atoms. A thorough understanding and correct interpretation of these properties, verified through standard analytical protocols, are paramount for the safe and effective use of this compound in research and development.
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